5-Bromo-2-methyl-4-phenyl-1,3-thiazole
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Description
The compound 5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of a bromine atom and a phenyl group in the compound suggests potential reactivity and utility in further chemical transformations .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of halogens for further functionalization. For instance, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles, indicating a method that could potentially be adapted for the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . Additionally, bromination of 4-substituted thiazolylhydrazones has been shown to lead to the formation of 5-halo derivatives, which could be a relevant step in the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, a related compound, shows that the thiazole and phenyl rings are inclined at a small angle, suggesting a planar geometry that could be similar in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . The crystal structure of other thiazole derivatives, such as 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, has been confirmed by X-ray diffraction studies, which could also be applied to determine the structure of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, often acting as intermediates or reactants. The presence of a bromine atom in the 5-Bromo-2-methyl-4-phenyl-1,3-thiazole molecule suggests potential for nucleophilic substitution reactions, as seen in the bromination of thiazolylhydrazones . Additionally, the compound could potentially undergo reactions with phenacyl bromides, as demonstrated by the synthesis of related thiazole compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For example, the crystal packing of 2-Bromo-4-phenyl-1,3-thiazole exhibits short intermolecular S⋯Br contacts, which could also be expected in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . The IR spectrum of related compounds provides information on functional group vibrations, such as C-H and C=C aromatic bond stretchings, which are likely to be present in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole as well . The molecular cocrystals of related thiazole derivatives demonstrate hydrogen bonding and π-π interactions, which could influence the solubility and melting point of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole .
Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Thiazole derivatives are used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
- Results : Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
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Diverse Biological Activities
- Field : Medicinal Chemistry
- Application : Thiazole derivatives have diverse biological activities and are used to create antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Results : Thiazoles are found in many potent biologically active compounds .
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Antimicrobial Drug
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Antiretroviral Drug
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Antifungal Drug
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Antineoplastic Drug
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Antibacterial and Antimycobacterial Activities
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Anti-inflammatory Activities
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Antitumor Activities
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Antidiabetic Activities
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Anti-allergic and Antipyretic Activities
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Antiviral and Antioxidant Activities
properties
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIVQJKFCJWQSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)Br)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394216 |
Source
|
Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-4-phenyl-1,3-thiazole | |
CAS RN |
78502-81-5 |
Source
|
Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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